molecular formula C11H13NO B3144523 1-tert-Butyl-3-isocyanatobenzene CAS No. 55304-16-0

1-tert-Butyl-3-isocyanatobenzene

Cat. No.: B3144523
CAS No.: 55304-16-0
M. Wt: 175.23 g/mol
InChI Key: XCRZAUANPRGEST-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-isocyanatobenzene is an organic compound with the molecular formula C11H13NO It is a derivative of benzene, where a tert-butyl group and an isocyanate group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-Butyl-3-isocyanatobenzene can be synthesized through several methods. One common method involves the reaction of 1-tert-butyl-3-nitrobenzene with phosgene in the presence of a base. The reaction proceeds as follows:

    Starting Material: 1-tert-butyl-3-nitrobenzene

    Reagent: Phosgene (COCl2)

    Base: Triethylamine (Et3N)

    Solvent: Dichloromethane (CH2Cl2)

    Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the reactivity of phosgene.

The reaction mechanism involves the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. Safety measures are crucial due to the use of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-3-isocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes and alkynes to form cyclobutane derivatives.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form amines.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines: Formed from the hydrolysis of the isocyanate group.

Scientific Research Applications

1-tert-Butyl-3-isocyanatobenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Employed in the modification of polymers to enhance their properties.

    Biological Studies: Investigated for its potential use in the development of bioactive compounds.

    Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-isocyanatobenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product (urea or carbamate).

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl-4-isocyanatobenzene: Similar structure but with the isocyanate group in the para position.

    1-tert-Butyl-2-isocyanatobenzene: Similar structure but with the isocyanate group in the ortho position.

    Phenyl isocyanate: Lacks the tert-butyl group, making it less sterically hindered.

Uniqueness

1-tert-Butyl-3-isocyanatobenzene is unique due to the presence of both the tert-butyl group and the isocyanate group on the benzene ring. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

1-tert-butyl-3-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)9-5-4-6-10(7-9)12-8-13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRZAUANPRGEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-(tert-Butyl)aniline (0.054 g, 0.36 mmol) was dissolved in ethyl acetate (2 mL) and added dry hydrogen chloride in ethyl acetate twice (3.5 M, 3 mL+2.5 mL). After 15 min the mixture was concentrated to dryness and co-evaporated three times from toluene (3×5 mL). The residue was added toluene (2.5 mL) and flushed with nitrogen for about 10 min, before diphosgene (0.43 mL) was added. Then the mixture was gently refluxed for 1 hour under a nitrogen atmosphere. The mixture was cooled and concentrated in vacuo. This was repeated twice to remove excess of diphosgene. The mixture was concentrated to dryness and coevaporated three times from toluene (5 mL each time). The residue was concentrated to dryness and co-evaporated twice from toluene. Then it was redissolved in toluene (2.5 mL) and flushed with nitrogen for about 10 min, before diphosgene (0.43 mL) was added. The mixture was gently refluxed under nitrogen for 1 hour. After cooling, the mixture was concentrated and co-evaporated twice from toluene to remove excess diphosgene to afford 3-tert-butyl-phenyl isocyanate.
Quantity
0.054 g
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reactant
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2 mL
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Synthesis routes and methods II

Procedure details

3-t-Butyl-aniline (150 mg, 1 mmol) was converted to the isocyanate as described above and then dissolved in 4 mL DCM. Hydrazate (104 mg, 1 mmol) was added and the reaction was continued at rt overnight. Preparative LC-MS purification afforded 181 mg of the target compound as a white solid.
Quantity
150 mg
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reactant
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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